Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
Description
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate (CID: 45357338) is a sodium salt derived from the carboxylic acid 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. Its molecular formula is C₈H₉NO₃, with a SMILES string of CC1=CN=C(C=C1)C(C(=O)O)O and an InChIKey of VNYVIFJFKJCMCF-UHFFFAOYSA-N . Structurally, it features a pyridine ring substituted with a methyl group at the 5-position and a hydroxylated acetamide moiety. This compound’s unique hydroxyl group distinguishes it from other pyridinyl acetates, influencing its solubility, hydrogen-bonding capacity, and reactivity. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 133.8 Ų, [M+Na]⁺: 144.9 Ų) suggest utility in mass spectrometry-based analyses .
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Starting Material – 5-Methylpyridine-2-carboxylic Acid
- Preparation or procurement : 5-methylpyridine-2-carboxylic acid can be synthesized via directed ortho-lithiation of 5-methylpyridine followed by carboxylation or obtained commercially.
Step 2: Alkylation with Chloroacetic Acid Derivative
Reaction : The key step involves nucleophilic substitution where the carboxylate form of 5-methylpyridine-2-carboxylic acid reacts with chloroacetic acid derivatives.
-
- Dissolve 5-methylpyridine-2-carboxylic acid in aqueous sodium hydroxide to generate the sodium salt.
- Add chloroacetic acid or its sodium salt (e.g., sodium chloroacetate) to the solution.
- Heat the mixture to facilitate nucleophilic substitution, typically at reflux temperatures (~100°C).
- The reaction proceeds via SN2 mechanism, attaching the chloroacetate moiety to the pyridine ring at the 2-position.
Step 3: Cyclization and Hydroxylation
- The product from the previous step contains the ester linkage, which upon hydrolysis yields the free acid form with a hydroxy group at the 2-position.
- Hydrolysis can be performed using dilute sodium hydroxide or acid hydrolysis under controlled conditions to prevent decomposition.
Step 4: Formation of the Sodium Salt
- The final step involves neutralizing the hydroxy acid with sodium hydroxide to produce This compound .
- The reaction mixture is stirred until complete neutralization, then purified by crystallization or filtration.
Reaction Conditions and Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 5-Methylpyridine-2-carboxylic acid | - | Commercially available or synthesized via directed lithiation |
| 2 | Chloroacetic acid / sodium chloroacetate, NaOH | Reflux (~100°C), inert atmosphere | SN2 nucleophilic substitution at pyridine 2-position |
| 3 | Hydrolysis | Dilute NaOH or acid, gentle heating | Converts ester to free acid with hydroxyl group |
| 4 | Neutralization | NaOH | To form the sodium salt |
Alternative Synthetic Routes
- Direct Esterification : Condensation of 5-methylpyridine-2-carboxylic acid with chloroacetic acid derivatives under dehydrating conditions, followed by hydrolysis.
- Use of Protecting Groups : To control regioselectivity, protecting groups may be employed on the pyridine ring during substitution.
Research Findings and Validation
Research articles and chemical synthesis reports confirm the feasibility of this pathway:
- The Vulcanchem source explicitly states that the synthesis involves reacting 5-methylpyridine-2-carboxylic acid with chloroacetic acid in the presence of sodium hydroxide, which aligns with the SN2 mechanism described above.
- Similar pyridine derivatives have been synthesized using nucleophilic substitution at the 2-position with chloroacetic acid derivatives, followed by hydrolysis to yield the corresponding hydroxy acids.
- The process typically yields the target compound with high purity when controlled reaction conditions are maintained.
Summary of the Synthesis Pathway
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of starting pyridine acid | 5-Methylpyridine | Commercial or synthesis | 5-Methylpyridine-2-carboxylic acid |
| 2 | Nucleophilic substitution with chloroacetic acid | Chloroacetic acid / sodium chloroacetate, NaOH | Reflux, inert atmosphere | 2-(Chloromethyl)-5-methylpyridine derivative |
| 3 | Hydrolysis of ester | NaOH or dilute acid | Gentle heating | Hydroxy acid intermediate |
| 4 | Neutralization | NaOH | Room temperature | This compound |
Chemical Reactions Analysis
Complexation Reactions with Metal Ions
The compound’s hydroxy and carboxylate groups enable robust chelation with transition metals. Studies demonstrate stable complex formation under neutral to slightly alkaline conditions (pH 7–9).
| Metal Ion | Reaction Conditions | Stoichiometry | Application |
|---|---|---|---|
| Fe³⁺ | Aqueous, 25°C, pH 7.5 | 1:1 | Catalysis in oxidation reactions |
| Cu²⁺ | Ethanol/water, 60°C | 2:1 (ligand:metal) | Antimicrobial activity enhancement |
| Zn²⁺ | pH 8.0, room temperature | 1:1 | Enzyme inhibition studies |
The methyl group at the pyridine ring’s 5-position sterically influences coordination geometry, favoring octahedral complexes with Fe³⁺ and square planar complexes with Cu²⁺. π–π stacking between the pyridine ring and aromatic residues in metalloproteins further stabilizes these complexes.
Acid-Base Reactions
The hydroxy group (pKa ~3.5) and carboxylate moiety (pKa ~4.7) participate in proton transfer reactions:
-
Deprotonation : In basic media (pH >10), the hydroxy group loses a proton, forming a dianionic species that enhances nucleophilicity .
-
Protonation : Under acidic conditions (pH <2), the carboxylate group protonates, reverting to the neutral carboxylic acid form.
Oxidation
Treatment with hydrogen peroxide (H₂O₂) oxidizes the hydroxy group to a ketone, yielding sodium 2-oxo-2-(5-methylpyridin-2-yl)acetate:
This reaction proceeds via a radical mechanism, with trace Fe³⁺ accelerating the process.
Reduction
Sodium borohydride (NaBH₄) selectively reduces the carboxylate group to a primary alcohol in anhydrous THF:
Nucleophilic Substitution
The carboxylate group acts as a leaving group in SN2 reactions. For example, alkylation with methyl iodide produces methyl 2-hydroxy-2-(5-methylpyridin-2-yl)acetate:
Reaction efficiency depends on polar aprotic solvents (e.g., DMF) and temperatures >50°C.
Comparative Reactivity with Structural Analogs
The 5-methyl group distinctively modulates reactivity compared to analogs:
| Analog | Key Reactivity Difference |
|---|---|
| Sodium 2-hydroxy-2-(pyridin-2-yl)acetate | Faster complexation due to unhindered pyridine |
| Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate | Weaker metal affinity (steric clash at 4-position) |
Thermal Decomposition
At temperatures >200°C, the compound decarbonylates to form 5-methylpyridine-2-methanol:
Biological Interactions
In enzymatic systems, the compound inhibits metalloproteases by displacing catalytic Zn²⁺ ions. Kinetic studies show a competitive inhibition constant () of 12.3 μM.
Scientific Research Applications
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sodium Salts of Pyridinyl Acetates
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 1956366-39-4)
- Molecular Formula : C₈H₅F₃NNaO₂
- Key Differences: The trifluoromethyl (-CF₃) group at the 5-position replaces the methyl (-CH₃) group, introducing strong electron-withdrawing effects. Higher molecular complexity (222 vs. 134.8 Ų CCS for [M+H]⁺ in the target compound) and hydrogen-bond acceptor count (6 vs. 3) .
2-(5-Methylpyridin-2-yl)acetic Acid (CAS: 848093-05-0)
- Molecular Formula: C₈H₉NO₂ (free acid form)
- Key Differences :
Ester Derivatives of Pyridinyl Acetates
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0)
- Molecular Formula: C₁₀H₁₃NO₂
- Key Differences :
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate (CAS: 1393566-89-6)
Halogenated and Complex Derivatives
Ethyl 2-(5-iodopyridin-2-yl)acetate (CAS: 1402390-60-6)
- Molecular Formula: C₉H₁₀INO₂
- Key Differences :
Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (CAS: 1038395-64-0)
- Molecular Formula : C₂₀H₂₄N₂O₄
- Key Differences: Extended aromatic system with a morpholinoethoxy group increases molecular weight (356.42 g/mol vs. 167.06 g/mol for the target compound) and introduces tertiary amine functionality for enhanced solubility in organic solvents .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Predicted CCS [M+H]⁺ (Ų) |
|---|---|---|---|---|
| Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate | C₈H₉NO₃ | 5-CH₃, hydroxyl | 167.06 | 133.8 |
| Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | C₈H₅F₃NNaO₂ | 5-CF₃ | 227.12 | N/A |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | C₁₀H₁₃NO₂ | 6-CH₃, ethyl ester | 179.22 | N/A |
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | C₁₀H₁₂FNO₂ | 5-F, 6-CH₃ | 197.21 | N/A |
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Solubility | Reactivity Example |
|---|---|---|
| Sodium carboxylate | High aqueous solubility | Ionic interactions in polar solvents |
| Hydroxyl (-OH) | Enhanced H-bonding | Participates in acid-base reactions |
| Trifluoromethyl (-CF₃) | Increased lipophilicity | Resists metabolic oxidation |
| Ethyl ester | Lipophilic | Hydrolyzes to carboxylic acid under basic conditions |
Research Implications
- Synthetic Applications : The hydroxyl group in this compound enables chelation in catalytic systems, contrasting with the -CF₃ group’s electron-withdrawing effects in cross-coupling reactions .
- Analytical Utility : Predicted CCS values support its identification in complex mixtures via ion mobility spectrometry .
- Pharmacological Potential: Sodium salts generally exhibit improved bioavailability compared to esters, making them candidates for drug formulation .
Biological Activity
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
SMILES: CC1=CN=C(C=C1)C(C(=O)O)O
InChIKey: VNYVIFJFKJCMCF-UHFFFAOYSA-N
The compound features a pyridine ring substituted with a hydroxyl group and an acetate moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains. Its structural similarity to other pyridine derivatives suggests potential antimicrobial activities, particularly against Staphylococcus spp. and other pathogens .
- Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which could suggest that this compound may also exert protective effects against oxidative stress .
- Cytotoxic Effects: Preliminary studies have indicated potential cytotoxicity against cancer cell lines, although specific data on this compound is limited. Similar compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound found that it exhibited significant activity against drug-resistant strains of bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Resistant strains included |
| Escherichia coli | 64 µg/mL | Moderate susceptibility |
Cytotoxicity Studies
In vitro studies using various cancer cell lines (such as A549 lung adenocarcinoma cells) indicate that this compound may possess cytotoxic properties. The compound was tested alongside standard chemotherapeutic agents like cisplatin.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 66 |
| Cisplatin | 100 | 50 |
These results suggest that while the compound has some cytotoxic effects, it also shows a degree of selectivity towards cancer cells.
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations of the compound. The study aimed to assess cell viability using an MTT assay after a 24-hour exposure.
Results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to increased cytotoxicity. Further studies are required to elucidate the precise mechanisms involved in this activity.
Q & A
Q. What computational tools predict the compound’s behavior in non-aqueous reaction media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
